Cas no 1429913-46-1 (Benzyl (2-amino-3,3-difluoropropyl)carbamate)

Benzyl (2-amino-3,3-difluoropropyl)carbamate 化学的及び物理的性質
名前と識別子
-
- Benzyl (2-amino-3,3-difluoropropyl)carbamate
- benzyl N-(2-amino-3,3-difluoropropyl)carbamate
-
- インチ: 1S/C11H14F2N2O2/c12-10(13)9(14)6-15-11(16)17-7-8-4-2-1-3-5-8/h1-5,9-10H,6-7,14H2,(H,15,16)
- InChIKey: HJSXLAKLBBKZNB-UHFFFAOYSA-N
- SMILES: FC(C(CNC(=O)OCC1C=CC=CC=1)N)F
計算された属性
- 水素結合ドナー数: 2
- 氢键受体数量: 5
- 重原子数量: 17
- 回転可能化学結合数: 6
- 複雑さ: 234
- XLogP3: 1.4
- トポロジー分子極性表面積: 64.4
Benzyl (2-amino-3,3-difluoropropyl)carbamate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
TRC | B142890-2.5g |
Benzyl (2-Amino-3,3-difluoropropyl)carbamate |
1429913-46-1 | 2.5g |
$ 8755.00 | 2022-06-07 | ||
TRC | B142890-10000mg |
Benzyl (2-Amino-3,3-difluoropropyl)carbamate |
1429913-46-1 | 10g |
$ 37999.00 | 2023-04-19 | ||
TRC | B142890-1000mg |
Benzyl (2-Amino-3,3-difluoropropyl)carbamate |
1429913-46-1 | 1g |
$ 5075.00 | 2023-04-19 | ||
TRC | B142890-1g |
Benzyl (2-Amino-3,3-difluoropropyl)carbamate |
1429913-46-1 | 1g |
$ 4205.00 | 2022-06-07 | ||
TRC | B142890-2500mg |
Benzyl (2-Amino-3,3-difluoropropyl)carbamate |
1429913-46-1 | 2500mg |
$ 10556.00 | 2023-04-19 | ||
TRC | B142890-10g |
Benzyl (2-Amino-3,3-difluoropropyl)carbamate |
1429913-46-1 | 10g |
$ 31520.00 | 2022-06-07 |
Benzyl (2-amino-3,3-difluoropropyl)carbamate 関連文献
-
V. Vongsutilers,P. M. Gannett Org. Biomol. Chem., 2018,16, 2198-2209
-
2. C@ZnOnanorod array-based hydrazine electrochemical sensor with improved sensitivity and stabilityJinping Liu,Yuanyuan Li,Jian Jiang,Xintang Huang Dalton Trans., 2010,39, 8693-8697
-
Liuyang Zhang,Xianqiao Wang Phys. Chem. Chem. Phys., 2014,16, 2981-2988
-
Klaudia Kaniewska,Agata Kowalczyk,Marcin Karbarz,Anna M. Nowicka Analyst, 2016,141, 5815-5821
-
Fulin Zhou,Fujian Zhou,Rongchuan Su,Yudong Yang,Jingsong You Chem. Sci., 2020,11, 7424-7428
-
Marietta Tóth,Katalin E. Kövér,Attila Bényei,László Somsák Org. Biomol. Chem., 2003,1, 4039-4046
-
Baobing Huang,Yuchuan Liu,Miao Xia,Jiugen Qiu,Zailai Xie Sustainable Energy Fuels, 2020,4, 559-570
-
S. Ahmed Chem. Commun., 2009, 6421-6423
Benzyl (2-amino-3,3-difluoropropyl)carbamateに関する追加情報
Comprehensive Overview of Benzyl (2-amino-3,3-difluoropropyl)carbamate (CAS No. 1429913-46-1)
Benzyl (2-amino-3,3-difluoropropyl)carbamate (CAS No. 1429913-46-1) is a specialized organic compound that has garnered significant attention in pharmaceutical and chemical research due to its unique structural properties. This compound, often referred to by its CAS number or abbreviated name, is a key intermediate in the synthesis of bioactive molecules. Its difluoropropyl moiety and carbamate functional group make it a versatile building block for drug discovery and development.
The growing interest in fluorinated compounds in medicinal chemistry has propelled Benzyl (2-amino-3,3-difluoropropyl)carbamate into the spotlight. Researchers are particularly intrigued by its potential applications in designing enzyme inhibitors and protease-targeting drugs, which align with current trends in precision medicine. The compound's amino and carbamate groups offer multiple sites for further derivatization, making it a valuable tool for structure-activity relationship (SAR) studies.
From a synthetic chemistry perspective, Benzyl (2-amino-3,3-difluoropropyl)carbamate exemplifies the strategic incorporation of fluorine atoms to modulate molecular properties. The difluoro substitution pattern is known to influence lipophilicity, metabolic stability, and bioavailability - critical factors in modern drug design. This has led to increased searches for "fluorinated drug intermediates" and "carbamate protecting groups" in scientific databases.
The compound's benzyl carbamate group serves as a protective moiety for amines, a feature that resonates with organic chemists exploring "amine protection strategies". This protective group can be selectively removed under mild conditions, making Benzyl (2-amino-3,3-difluoropropyl)carbamate particularly useful in multi-step synthesis workflows. Recent publications have highlighted its utility in constructing complex molecules with potential therapeutic applications.
Analytical characterization of Benzyl (2-amino-3,3-difluoropropyl)carbamate typically involves advanced techniques such as NMR spectroscopy, mass spectrometry, and HPLC purity analysis. These methods confirm the compound's structural integrity and are frequently searched topics alongside the CAS number. The difluoromethyl group produces distinctive 19F NMR signals, providing valuable structural information for researchers.
In the context of green chemistry initiatives, there's growing interest in optimizing the synthesis of Benzyl (2-amino-3,3-difluoropropyl)carbamate to reduce environmental impact. This aligns with searches for "sustainable fluorination methods" and "green synthetic routes". The compound's potential for atom-economical transformations makes it an attractive subject for methodological development in organic synthesis.
The pharmaceutical industry's focus on targeted therapies has increased demand for specialized intermediates like Benzyl (2-amino-3,3-difluoropropyl)carbamate. Its structural features are particularly relevant for developing small molecule drugs addressing unmet medical needs. This connection explains frequent co-searches with terms like "drug discovery intermediates" and "medicinal chemistry building blocks".
From a regulatory standpoint, proper handling and storage of Benzyl (2-amino-3,3-difluoropropyl)carbamate are essential considerations for research laboratories. While not classified as hazardous, standard laboratory safety protocols should be followed, including the use of appropriate personal protective equipment (PPE). These safety aspects often appear in searches related to "chemical handling best practices".
The commercial availability of Benzyl (2-amino-3,3-difluoropropyl)carbamate through specialized chemical suppliers has facilitated its adoption in various research programs. Quality parameters such as chemical purity and batch-to-batch consistency are critical factors for researchers, reflected in search queries about "high-purity chemical intermediates". The compound's stability under standard storage conditions contributes to its practicality in laboratory settings.
Looking forward, Benzyl (2-amino-3,3-difluoropropyl)carbamate is poised to maintain its relevance in chemical research. Its structural versatility supports ongoing investigations into structure-property relationships and molecular design principles. As the scientific community continues to explore fluorine-containing pharmaceuticals, this compound will likely remain an important tool for synthetic and medicinal chemists worldwide.
1429913-46-1 (Benzyl (2-amino-3,3-difluoropropyl)carbamate) Related Products
- 1426928-20-2(56QS71Swuj)
- 2639408-03-8(2-amino-3-(1-methylcyclopropyl)propanoic acid hydrochloride)
- 41926-03-8(5-Bromo-N-(4,5-dihydro-1H-imidazol-2-yl)-1-methyl-1H-indazol-7-amine)
- 1181455-29-7(1-Isopropyl-5-oxopyrrolidine-3-carbonyl chloride)
- 1155-48-2((2E)-3-Phenyl-2-(phenylformamido)prop-2-enoic Acid)
- 1415560-72-3(Ethyl 4-tert-butyl-2-hydroxybenzoate)
- 150281-46-2(3-(Pyrrolidin-3-yl)pyridine)
- 94443-88-6(bacopaside X)
- 2229266-91-3(5-bromo-2-methoxypyridin-3-yl sulfamate)
- 2034357-91-8(N-(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl-4-(1H-pyrrol-1-yl)benzamide)




